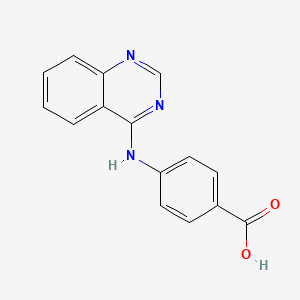
4-(Quinazolin-4-ylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Quinazolin-4-ylamino)benzoic acid” is a chemical compound with the empirical formula C15H11N3O2 and a molecular weight of 265.27 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(Quinazolin-4-ylamino)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1NC2=NC=NC3=CC=CC=C23 .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
- Quinazolin-4-ylamino derivatives, including those similar to 4-(Quinazolin-4-ylamino)benzoic acid, have been explored for their role as kinase inhibitors. Specifically, some derivatives have shown potential as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which could have implications in cancer treatment (Wissner et al., 2005).
Antimicrobial Activity
- Quinazolinone derivatives have demonstrated significant antimicrobial properties. For example, certain compounds derived from 4-(Quinazolin-4-ylamino)benzoic acid have shown potent anti-bacterial and anti-fungal activities, which could be beneficial in treating infections (Mohamed et al., 2010).
Synthesis and Transformations
- The synthesis and transformation of quinazolin-4-ylamino benzoic acids and their derivatives are of interest for their unique fluorescent properties. These compounds could be utilized in the development of novel fluorescent materials (Avetisyan et al., 2007).
Anti-inflammatory Potential
- Research into [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, related to quinazolin-4-ylamino benzoic acids, indicates potential anti-inflammatory properties. These compounds could contribute to new treatments for inflammatory conditions (Красовська, 2022).
Antiviral Applications
- Certain (quinazolin-4-ylamino)methyl-phosphonates, synthesized through microwave irradiation, have been evaluated for their antiviral activity, particularly against Tobacco mosaic virus (TMV). This suggests potential applications in developing antiviral agents (Luo et al., 2012).
Structure and Biological Screening
- The structural characterization and biological screening of quinazolin-4-ylamino derivatives have been conducted, revealing potential antiproliferative activity against certain cancer cell lines. This underscores their potential in cancer research (Kumar et al., 2019).
Drug Discovery and Design
- Quinazolin-4-ylamino derivatives are involved in the design and synthesis of novel drugs with antimicrobial activities, particularly against both gram-positive and gram-negative bacteria (Myangar & Raval, 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-(Quinazolin-4-ylamino)benzoic acid are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .
Mode of Action
4-(Quinazolin-4-ylamino)benzoic acid interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . This compound has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, and the compound’s action leads to a decrease in biofilm formation, cell surface hydrophobicity, exopolysaccharide production, and twitching motility .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
The result of the compound’s action is a decrease in the virulence of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . This could potentially make infections caused by these bacteria easier to treat.
Eigenschaften
IUPAC Name |
4-(quinazolin-4-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLIIKTRIMNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinazolin-4-ylamino)benzoic acid | |
CAS RN |
33683-30-6 |
Source


|
| Record name | 33683-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)
![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2930393.png)
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)
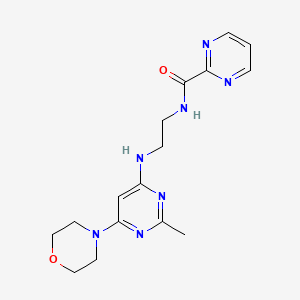
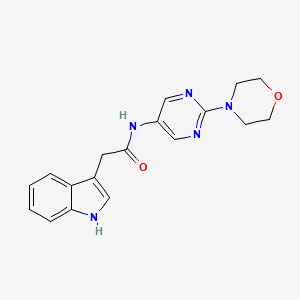

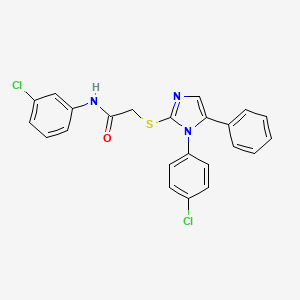
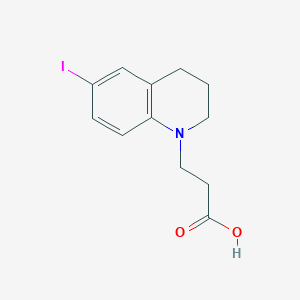
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)
![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

